Four-Fold Greater In Vitro Potency Against S. aureus vs. Linezolid
In a global surveillance study of 3,929 clinical S. aureus isolates, tedizolid demonstrated an MIC90 of 0.5 μg/mL, which is 4-fold lower (more potent) than linezolid's MIC90 of 2 μg/mL [1]. This potency advantage is maintained across both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) subpopulations, with tedizolid MIC90 values of 0.25 μg/mL for both, compared to linezolid's higher MIC90 values [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.5 μg/mL (overall S. aureus); 0.25 μg/mL (MSSA/MRSA) |
| Comparator Or Baseline | Linezolid: 2 μg/mL (overall S. aureus) |
| Quantified Difference | 4-fold lower MIC90 (tedizolid is more potent) |
| Conditions | CLSI broth microdilution methodology; 3,929 clinical S. aureus isolates collected globally (2014-2016) |
Why This Matters
This 4-fold potency difference directly translates to a higher probability of attaining pharmacodynamic targets, which is critical for selecting an agent in empiric therapy for serious Gram-positive infections.
- [1] Karlowsky JA, Hackel MA, Bouchillon SK, Alder J, Sahm DF. In Vitro activities of Tedizolid and comparator antimicrobial agents against clinical isolates of Staphylococcus aureus collected in 12 countries from 2014 to 2016. Diagn Microbiol Infect Dis. 2017;89(2):151-157. View Source
